molecular formula C56H80N12O9S B1139314 Ibrutinib-biotin

Ibrutinib-biotin

Cat. No.: B1139314
M. Wt: 1097.4 g/mol
InChI Key: MZBZKVGVMZPBPH-AQXPWDSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib-biotin: is a compound that combines ibrutinib, a potent inhibitor of Bruton tyrosine kinase (BTK), with biotin, a vitamin that is often used as a biochemical probe. This conjugation allows for the specific targeting and study of BTK in various biological systems. Ibrutinib is widely used in the treatment of certain cancers, particularly chronic lymphocytic leukemia and mantle cell lymphoma, due to its ability to inhibit BTK, a key enzyme in the B-cell receptor signaling pathway .

Scientific Research Applications

Chemistry: Ibrutinib-biotin is used as a probe to study the interactions of BTK with various substrates and inhibitors. It helps in understanding the binding affinities and kinetics of BTK inhibitors.

Biology: In biological research, this compound is used to label and isolate BTK from complex biological mixtures. This aids in the study of BTK’s role in cellular signaling and its interactions with other proteins.

Medicine: In medical research, this compound is used to investigate the mechanisms of action of BTK inhibitors and to develop new therapeutic strategies for diseases involving BTK, such as chronic lymphocytic leukemia and mantle cell lymphoma .

Industry: In the pharmaceutical industry, this compound is used in drug development and screening processes to identify potential new BTK inhibitors.

Mechanism of Action

Ibrutinib-biotin exerts its effects by binding to BTK, thereby inhibiting its activity. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts this signaling pathway, leading to the apoptosis of malignant B-cells. The biotin moiety allows for the easy detection and isolation of BTK, facilitating detailed studies of its function and inhibition .

Safety and Hazards

The safety profile of Ibrutinib has been studied extensively. It has been associated with a clinically significant incidence of cardiac arrhythmias, bleeding, infection, diarrhea, arthralgias, and hypertension . In addition, rare unexplained cases of incident ventricular arrhythmias and sudden cardiac death have emerged with longer-term follow-up of patients receiving ibrutinib .

Future Directions

The future directions of Ibrutinib research include the development of new formulations and combination therapies . For example, Johnson & Johnson announced the expansion of IMBRUVICA® (ibrutinib) label in the U.S. to include an oral suspension formulation for adult patients in its approved indications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibrutinib-biotin involves the conjugation of ibrutinib with biotin through a linker. The process typically starts with the activation of biotin, followed by its reaction with a functionalized ibrutinib molecule. Commonly, a long-chain linker is used to connect the two molecules, ensuring that the biotin moiety does not interfere with the biological activity of ibrutinib .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ibrutinib-biotin can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.

    Reduction: Reduction reactions can occur at various functional groups within the compound, potentially altering its activity.

    Substitution: Nucleophilic substitution reactions can be used to modify the linker or the biotin moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds:

    Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Zanubrutinib: A BTK inhibitor with improved selectivity and fewer off-target effects compared to ibrutinib.

    Orelabrutinib: A newer BTK inhibitor with enhanced potency and selectivity.

Uniqueness of Ibrutinib-biotin: this compound is unique due to its conjugation with biotin, which allows for specific targeting and study of BTK. This conjugation enhances its utility as a biochemical probe, making it valuable for both research and therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZKVGVMZPBPH-AQXPWDSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H80N12O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1097.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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